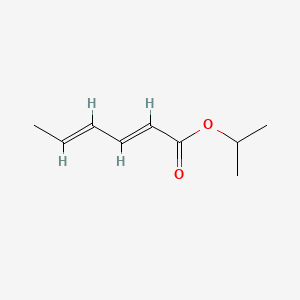

Isopropyl sorbate

CAS No.: 44987-75-9

Cat. No.: VC3846720

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 44987-75-9 |

|---|---|

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | propan-2-yl (2E,4E)-hexa-2,4-dienoate |

| Standard InChI | InChI=1S/C9H14O2/c1-4-5-6-7-9(10)11-8(2)3/h4-8H,1-3H3/b5-4+,7-6+ |

| Standard InChI Key | PERLTXCUPZSJTA-YTXTXJHMSA-N |

| Isomeric SMILES | C/C=C/C=C/C(=O)OC(C)C |

| SMILES | CC=CC=CC(=O)OC(C)C |

| Canonical SMILES | CC=CC=CC(=O)OC(C)C |

Introduction

Chemical and Physical Properties of Isopropyl Sorbate

Isopropyl sorbate belongs to the class of unsaturated fatty acid esters, characterized by conjugated double bonds at the 2 and 4 positions of the hexadienoate chain. Its structural specificity confers unique reactivity and functional potential. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| CAS Number | 55584-26-4 |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.206 g/mol |

| Exact Mass | 154.099 g/mol |

| PSA (Polar Surface Area) | 26.30 Ų |

| LogP (Partition Coefficient) | 2.07 |

| Synonyms | Isopropyl hexa-2,4-dienoate, Dragocid, EINECS 256-175-0 |

The compound’s density, boiling point, and melting point remain undocumented in publicly available literature . Its moderate LogP value suggests moderate lipophilicity, potentially influencing its solubility and bioavailability in biological systems.

Synthesis and Production

Isopropyl sorbate is synthesized via esterification reactions involving sorbic acid and isopropyl alcohol. Two notable methodologies have been reported:

Acid-Catalyzed Esterification

Narasimhan et al. (2007) detailed a protocol yielding ~73% purity, utilizing catalytic acid conditions to facilitate the reaction between sorbic acid and isopropanol . This method emphasizes temperature control and stoichiometric ratios to optimize ester formation while minimizing side reactions such as polymerization of the dienoate backbone.

Research Frontiers and Unanswered Questions

Antibacterial Synergy

Copper-sorbate complexes exhibit notable antibacterial and antibiofilm activity , raising the question of whether isopropyl sorbate could similarly enhance the efficacy of metal ions or antibiotics. Combinatorial studies with gentamicin or imipenem are warranted.

Stability and Shelf-Life

The compound’s susceptibility to oxidation or hydrolysis under varying pH and temperature conditions remains uncharacterized. Accelerated stability studies could clarify its suitability for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume